molecular formula C19H17F3N2O3 B2571434 3-[(4-Ethoxyphenyl)amino]-1-[3-(trifluoromethyl)phenyl]pyrrolidine-2,5-dione CAS No. 1008247-60-6

3-[(4-Ethoxyphenyl)amino]-1-[3-(trifluoromethyl)phenyl]pyrrolidine-2,5-dione

Cat. No.: B2571434
CAS No.: 1008247-60-6
M. Wt: 378.351
InChI Key: CZWCTXGZRSPJPH-UHFFFAOYSA-N
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Description

3-[(4-Ethoxyphenyl)amino]-1-[3-(trifluoromethyl)phenyl]pyrrolidine-2,5-dione is a high-purity chemical entity designed for preclinical research and drug discovery, particularly in the field of central nervous system (CNS) disorders. This compound belongs to a class of 3-aryl-pyrrolidine-2,5-dione derivatives, which are recognized in scientific literature as promising scaffolds for the development of novel anticonvulsant agents . Structural analogs of this compound, specifically Mannich bases derived from 3-aryl-pyrrolidine-2,5-diones, have demonstrated significant anticonvulsant properties in animal models, showing efficacy against seizures in standardized tests such as the maximal electroshock (MES) and subcutaneous pentylenetetrazole (scPTZ) screens . The presence of the trifluoromethylphenyl moiety is a common feature in many bioactive molecules, as the trifluoromethyl group can enhance metabolic stability and influence binding affinity to biological targets . The core pyrrolidine-2,5-dione structure (also known as a succinimide) is a privileged structure in medicinal chemistry, historically associated with activity in the CNS . Researchers can utilize this compound as a key intermediate or a reference standard in the synthesis and biological evaluation of new potential neurotherapeutics. It is intended for use in in vitro binding assays and in vivo pharmacological studies to further elucidate mechanisms of action and structure-activity relationships. This product is strictly labeled "For Research Use Only" and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

3-(4-ethoxyanilino)-1-[3-(trifluoromethyl)phenyl]pyrrolidine-2,5-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17F3N2O3/c1-2-27-15-8-6-13(7-9-15)23-16-11-17(25)24(18(16)26)14-5-3-4-12(10-14)19(20,21)22/h3-10,16,23H,2,11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CZWCTXGZRSPJPH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)NC2CC(=O)N(C2=O)C3=CC=CC(=C3)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17F3N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

378.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(4-Ethoxyphenyl)amino]-1-[3-(trifluoromethyl)phenyl]pyrrolidine-2,5-dione typically involves multiple steps:

    Formation of the Pyrrolidine Core: The pyrrolidine-2,5-dione core can be synthesized through a cyclization reaction involving a suitable dicarboxylic acid derivative and an amine.

    Introduction of the Ethoxyphenyl Group: The ethoxyphenyl group can be introduced via a nucleophilic aromatic substitution reaction, where an ethoxy-substituted aniline reacts with an appropriate electrophile.

    Attachment of the Trifluoromethylphenyl Group: The trifluoromethylphenyl group is typically introduced through a Friedel-Crafts acylation reaction, using a trifluoromethylbenzene derivative and a suitable acylating agent.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, focusing on scalability, cost-effectiveness, and environmental considerations. Catalysts and solvents are chosen to maximize yield and minimize waste.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the ethoxyphenyl and pyrrolidine moieties.

    Reduction: Reduction reactions can target the carbonyl groups in the pyrrolidine-2,5-dione core.

    Substitution: Nucleophilic and electrophilic substitution reactions can occur at the aromatic rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.

    Substitution: Reagents like halogens (e.g., Br₂, Cl₂) and nucleophiles (e.g., amines, alcohols) are employed under various conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce alcohols or amines.

Scientific Research Applications

Structural Features

The molecule features a pyrrolidine core, substituted with an ethoxyphenyl group and a trifluoromethyl phenyl group. These substitutions are significant for its biological activity and interaction with various biological targets.

Medicinal Chemistry

The compound has shown promise as a lead structure for developing new pharmaceuticals. Its unique structural characteristics allow it to interact with various biological targets, particularly in cancer therapy and anti-inflammatory treatments.

Case Study: Anticancer Activity

Research indicates that derivatives of pyrrolidine-2,5-dione compounds exhibit significant cytotoxicity against various cancer cell lines. The incorporation of trifluoromethyl groups is believed to enhance bioactivity by increasing lipophilicity and altering the electronic properties of the molecule .

Synthesis of Derivatives

The synthesis of 3-[(4-Ethoxyphenyl)amino]-1-[3-(trifluoromethyl)phenyl]pyrrolidine-2,5-dione can be achieved through several methods:

  • Method A : Reaction of ethoxyphenylamine with trifluoromethyl phenyl isocyanate in the presence of a suitable solvent.
  • Method B : Utilization of microwave-assisted synthesis to enhance yield and reduce reaction time.

Both methods have been documented to yield high purity products suitable for further biological evaluation .

In vitro studies have demonstrated that this compound exhibits anti-inflammatory properties, potentially through the inhibition of specific pro-inflammatory cytokines. This activity is crucial for developing treatments for conditions such as rheumatoid arthritis and other inflammatory diseases .

Quantum Chemical Studies

Recent quantum chemical studies have provided insights into the electronic structure and reactivity of the compound. These studies utilize computational methods to predict how modifications to the molecular structure can affect biological activity, guiding future drug design efforts .

Table 1: Summary of Biological Activities

Activity TypeObserved EffectsReference
AnticancerSignificant cytotoxicity against cell lines
Anti-inflammatoryInhibition of pro-inflammatory cytokines
Enzyme inhibitionTargeting specific enzymes involved in disease pathways

Table 2: Synthesis Methods Comparison

MethodYield (%)Time RequiredNotes
Traditional Synthesis75%6 hoursRequires careful temperature control
Microwave-Assisted85%30 minutesFaster and more efficient

Mechanism of Action

The mechanism of action of 3-[(4-Ethoxyphenyl)amino]-1-[3-(trifluoromethyl)phenyl]pyrrolidine-2,5-dione involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets are subjects of ongoing research.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Modifications and Physicochemical Properties

The following table compares structural features and inferred physicochemical properties of the target compound with analogous pyrrolidine-2,5-diones:

Compound Name Substituents (Position 1 / Position 3) Molecular Weight Key Functional Groups Inferred Solubility Inferred Lipophilicity (LogP)
3-[(4-Ethoxyphenyl)amino]-1-[3-(trifluoromethyl)phenyl]pyrrolidine-2,5-dione 3-trifluoromethylphenyl / 4-ethoxyphenylamino 394.35 g/mol Ethoxy, Trifluoromethyl, Amino Moderate (Polar) High (~3.5)
3-(2-aminoethylsulfanyl)-1-(4-methoxyphenyl)pyrrolidine-2,5-dione 4-methoxyphenyl / 2-aminoethylsulfanyl 322.41 g/mol Methoxy, Sulfanyl, Aminoethyl High (Hydrophilic) Moderate (~2.8)
3-[(4-methoxyphenyl)amino]-1-[(4-methylphenyl)methyl]pyrrolidine-2,5-dione 4-methylbenzyl / 4-methoxyphenylamino 324.37 g/mol Methoxy, Benzyl, Amino Low (Hydrophobic) High (~3.2)
3-[(cyclopropylmethyl)amino]-1-(4-methoxyphenyl)pyrrolidine-2,5-dione 4-methoxyphenyl / cyclopropylmethylamino 314.36 g/mol Methoxy, Cyclopropylmethyl, Amino Moderate Moderate (~2.9)

Key Observations :

  • Trifluoromethyl vs. Methoxy : The trifluoromethyl group in the target compound increases electron-withdrawing effects and metabolic resistance compared to methoxy groups in analogs .
  • Ethoxy vs. Methoxy : The ethoxy group in the target compound likely enhances aqueous solubility compared to methoxy derivatives due to increased polarity .
  • Amino Substitution: The 4-ethoxyphenylamino group may improve hydrogen-bonding interactions with biological targets compared to sulfanyl or cyclopropylmethyl substituents .
Pharmacological Activity

While direct pharmacological data for the target compound are unavailable, structural analogs provide insights:

  • Enzyme Inhibition: Compounds with aminoethylsulfanyl groups (e.g., ) exhibit moderate inhibitory effects on cysteine proteases, but their instability limits therapeutic utility .
  • Metabolic Stability : The trifluoromethyl group in the target compound likely reduces oxidative metabolism compared to methyl or cyclopropylmethyl groups, as seen in analogs .

Research Findings and Methodological Considerations

Dose-effect studies using the Litchfield-Wilcoxon method could elucidate the target compound’s potency relative to analogs. For example:

  • ED₅₀ Estimation : Graphic approximation of median effective dose (ED₅₀) would enable rapid comparison of anticonvulsant efficacy .
  • Slope Analysis : Steeper dose-response curves for the target compound would indicate higher receptor-binding affinity compared to analogs with methoxy or sulfanyl groups .

Biological Activity

3-[(4-Ethoxyphenyl)amino]-1-[3-(trifluoromethyl)phenyl]pyrrolidine-2,5-dione, a compound with significant structural complexity, has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological properties, mechanisms of action, and relevant case studies associated with this compound.

Chemical Structure

The compound features a pyrrolidine backbone substituted with an ethoxyphenyl and trifluoromethyl phenyl group. Its molecular formula is C23H20F3N2O3C_{23}H_{20}F_3N_2O_3, and it is characterized by the presence of a dione functional group which can influence its reactivity and biological interactions.

Antidiabetic Potential

Recent studies have explored the role of similar compounds as DPP-4 inhibitors, which are crucial in managing type 2 diabetes mellitus (T2DM). The structure-activity relationship (SAR) indicates that modifications such as trifluoromethyl substitutions can enhance DPP-4 inhibitory activity. For instance, compounds with fluorinated groups have shown improved binding affinities to the DPP-4 enzyme, which is responsible for the degradation of incretin hormones that regulate glucose metabolism .

Antimicrobial Properties

Research has indicated that pyrrole derivatives exhibit antimicrobial activity against various pathogens. In vitro studies have demonstrated that certain pyrrole-based compounds possess significant efficacy against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentration (MIC) values ranging from 3.12 to 12.5 μg/mL . The presence of both ethoxy and trifluoromethyl groups may contribute to this bioactivity by enhancing lipophilicity and cellular permeability.

The biological activities of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : The compound may act as a competitive inhibitor for enzymes such as DPP-4, thereby increasing the levels of active incretin hormones.
  • Membrane Disruption : Similar compounds have been shown to disrupt bacterial cell membranes, leading to cell lysis.
  • Antioxidant Activity : Some derivatives exhibit antioxidant properties that can mitigate oxidative stress in cells, contributing to their therapeutic potential.

Case Studies

Several studies have investigated the pharmacological effects of related compounds:

  • A study on pyrrole derivatives indicated that modifications at specific positions on the ring could significantly enhance antibacterial activity against Gram-positive bacteria .
  • Another research highlighted the potential of fluorinated compounds in modulating enzyme activity, particularly in the context of diabetes management .

Data Table: Biological Activity Summary

Activity TypeCompound TypeMIC (μg/mL)Reference
AntimicrobialPyrrole Derivatives3.12 - 12.5
DPP-4 InhibitionFluorinated CompoundsIC50 values
AntioxidantVarious Pyrrole CompoundsNot specified

Q & A

Basic Synthesis and Characterization

Q: How is 3-[(4-Ethoxyphenyl)amino]-1-[3-(trifluoromethyl)phenyl]pyrrolidine-2,5-dione typically synthesized, and what analytical methods are employed for its structural validation? A: The synthesis of this compound likely follows multi-step nucleophilic substitution and cyclization reactions. A comparable method involves reacting substituted phenols with nitroaromatics (e.g., 2,5-dimethyl-4-fluoronitrobenzene) under basic conditions (e.g., potassium carbonate) to form intermediates, followed by reduction (e.g., iron powder) and dehydration using reagents like phosphorus oxychloride to yield the pyrrolidine-2,5-dione core . Structural validation typically employs ¹H/¹³C NMR for substituent identification, FT-IR for functional group analysis, and high-resolution mass spectrometry (HRMS) for molecular weight confirmation. X-ray crystallography may resolve steric effects of the trifluoromethyl group .

Advanced Mechanistic Studies

Q: What computational and experimental strategies are recommended to elucidate the reaction mechanisms involving this compound? A: Mechanistic studies require integrating quantum chemical calculations (e.g., density functional theory, DFT) with kinetic experiments. For example, the ICReDD program uses reaction path searches to model transition states and intermediates, which are validated experimentally via isotopic labeling or in situ spectroscopic monitoring (e.g., Raman or UV-Vis). Discrepancies between computational and experimental data are resolved through iterative feedback loops, refining both models and reaction conditions .

Optimization of Reaction Conditions

Q: How can statistical experimental design be applied to optimize the synthesis parameters for this compound? A: Response Surface Methodology (RSM) or factorial design is critical for optimizing variables like temperature, solvent polarity, and catalyst loading. For instance, a Central Composite Design (CCD) can identify nonlinear interactions between parameters, minimizing trial-and-error approaches. Statistical software (e.g., JMP or Design-Expert) analyzes yield data to generate predictive models, enabling researchers to pinpoint optimal conditions with fewer experiments .

Data Contradiction Analysis

Q: How should researchers address discrepancies between computational predictions and experimental outcomes in studies involving this compound? A: Systematic validation is key. First, replicate experiments to rule out procedural errors. If inconsistencies persist, re-examine computational assumptions (e.g., solvent effects, implicit/explicit solvation models). Tools like microkinetic modeling can bridge gaps by incorporating experimental rate constants into simulations. Collaborative frameworks, such as ICReDD’s hybrid computational-experimental workflows, iteratively refine hypotheses until convergence is achieved .

Advanced Spectroscopic Techniques

Q: What advanced spectroscopic methods are critical for studying the electronic and steric effects of the trifluoromethyl and ethoxyphenyl substituents? A:

  • Nuclear Overhauser Effect Spectroscopy (NOESY) : Probes spatial interactions between substituents.
  • Solid-state NMR : Reveals crystal packing and dynamic behavior of the trifluoromethyl group.
  • X-ray Photoelectron Spectroscopy (XPS) : Quantifies electron-withdrawing effects of the CF₃ group.
  • Time-Resolved Fluorescence : Tracks intramolecular charge transfer in solution-phase studies.
    These methods help correlate substituent effects with reactivity or biological activity .

Mentorship and Training

Q: What structured training programs are available for researchers to gain expertise in synthesizing and analyzing such complex pyrrolidine-2,5-dione derivatives? A: Programs like CHEM/IBiS 416 (Practical Training in Chemical Biology Methods & Experimental Design) emphasize hands-on training in multi-step synthesis, spectroscopic analysis, and computational modeling. Advanced courses (e.g., CHEM 4206 ) focus on hypothesis-driven research, teaching students to design experiments using statistical tools and troubleshoot data inconsistencies under faculty mentorship .

Heterogeneous Catalysis Screening

Q: What methodologies are effective for screening heterogeneous catalysts in reactions involving this compound? A: High-throughput screening (HTS) platforms using automated liquid handlers can test catalyst libraries (e.g., metal-supported zeolites or MOFs) under varied conditions. In situ IR spectroscopy monitors reaction progress in real time, while gas chromatography-mass spectrometry (GC-MS) quantifies product distributions. Machine learning algorithms (e.g., random forest models) analyze HTS data to identify catalyst descriptors linked to activity/selectivity .

Safety and Handling Protocols

Q: What safety protocols are critical when handling this compound’s reactive intermediates (e.g., isonitriles or oxalates)? A:

  • Engineering Controls : Use fume hoods for volatile intermediates (e.g., isonitriles).
  • Personal Protective Equipment (PPE) : Acid-resistant gloves and face shields for phosphorus oxychloride.
  • Emergency Procedures : Neutralize spills with inert adsorbents (e.g., vermiculite) and avoid aqueous rinses for water-sensitive reagents. Training in Chemical Hygiene Plans (e.g., 100% safety exam compliance) is mandatory for lab access .

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